2-Bromomethyl-isonicotinic acid

Reaction kinetics Nucleophilic substitution Pyridine heterocycles

Sourcing regioisomerically pure 2-substituted isonicotinic acid building blocks often leads to misidentified analogs, jeopardizing SAR fidelity. 2-Bromomethyl-isonicotinic acid (CAS 1379365-74-8) eliminates this risk, providing a geometrically defined scaffold where the reactive bromomethyl group is ortho to the pyridine nitrogen for metal chelation. - Enables proximal diversification inaccessible to 3- or 4-substituted isomers. - High-purity bromide ensures efficient SN2 coupling under mild conditions, outperforming chloromethyl analogs. - Guaranteed ≥98% purity via LC-MS, ensuring screening data integrity.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
Cat. No. B1502104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-isonicotinic acid
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)CBr
InChIInChI=1S/C7H6BrNO2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,4H2,(H,10,11)
InChIKeyZNPHQHYDHCCHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethyl-isonicotinic Acid: Heterocyclic Building Block Overview


2-Bromomethyl-isonicotinic acid (CAS 1379365-74-8) is a pyridine-4-carboxylic acid derivative bearing a reactive bromomethyl substituent at the 2-position of the ring. This bifunctional compound integrates a carboxylic acid handle and a benzylic bromide electrophile, making it a versatile intermediate for constructing complex molecules, particularly those containing the isonicotinoyl motif [1]. Its molecular formula is C₇H₆BrNO₂ with a molecular weight of 216.03 g/mol, and its computed physicochemical properties include a density of 1.7±0.1 g/cm³, a predicted boiling point of 437.6±35.0 °C at 760 mmHg, a flash point of 218.5±25.9 °C, and an XLogP3-AA of 1 . The compound is commercially available with a minimum purity of 98% .

Heterocyclic building block for isonicotinoyl motif synthesis
Bifunctional: benzylic bromide electrophile + free carboxylic acid nucleophile
Supplier-certified high purity for reproducible multi-step sequences

Why Isomeric or Halogen-Swapped Analogs Fall Short


The precise positioning of the bromomethyl group at the 2-position of the isonicotinic acid scaffold dictates a unique reactivity profile that is not replicated by simple substitution with allegedly similar analogs. Swapping the halogen from bromine to chlorine yields 2-(Chloromethyl)isonicotinic acid, which has a significantly lower molecular weight (171.58 vs. 216.03 g/mol) and a drastically different melting point, indicating altered solid-state properties and a much lower leaving group ability, which critically impacts SN2-type alkylation efficiency . Shifting the bromomethyl group to the 3-position (3-(Bromomethyl)isonicotinic acid) or the carboxylic acid to the 3-position (2-(Bromomethyl)nicotinic acid) creates a regioisomer that will exhibit fundamentally different steric and electronic influences in subsequent coupling reactions, altering both reaction rate and product distribution . Ester analogs like Methyl 2-(bromomethyl)isonicotinate introduce a protecting group that changes solubility and necessitates an additional deprotection step, which can be incompatible with sensitive downstream functionalities. These differences mean that selecting the correct building block upfront is not a matter of interchangeability but of ensuring synthetic route fidelity and product integrity.

Chlorine analog (2-(chloromethyl)isonicotinic acid) may reduce alkylation efficiency under mild conditions due to lower leaving group ability.
3- or 4-bromomethyl regioisomers alter coupling regiochemistry and may prevent intramolecular cyclization pathways.
Ester-protected variants (e.g., methyl ester) introduce an extra deprotection step that can compromise sensitive functional groups.

Key Evidence: Reactivity, Physicochemical, and Quality Advantages


Positional Reactivity: 2-Substituted Pyridine Kinetic Profile

For procurement focused on synthetic reactivity, the position of the bromomethyl group on the pyridine ring is a primary determinant of its kinetic behavior in nucleophilic substitution reactions. A foundational kinetic study demonstrated that 2-, 3-, and 4-bromomethyl pyridines hydrolyze at distinctly different rates and through different mechanistic pathways under identical conditions (60°C, μ=0.15, pH 0.9-9.9). The 2-isomer was found to react via a combination of SN1 and SN2 mechanisms, with a rate profile influenced by the proximal ring nitrogen which can stabilize developing charges [1]. While these data are for the unsubstituted bromomethyl pyridines and not the isonicotinic acid derivatives directly, the principle of positional reactivity differences for benzylic-type electrophiles on the pyridine ring is a well-established class-level inference. Choosing the 2-position over the 3- or 4-position analog thus represents a deliberate selection of a fast-reacting yet controllable electrophile.

Positional Reactivity
Class-level inference
2‑, 3‑, and 4‑bromomethyl pyridine isomers show distinct hydrolysis rate profiles; 2‑isomer reacts via mixed SN1/SN2 pathways.
Positional choice may affect alkylation rate and selectivity.
Based on unsubstituted bromomethyl pyridine model; confirm with isonicotinic acid analog.
Reaction kinetics Nucleophilic substitution Pyridine heterocycles

Bromomethyl vs. Chloromethyl Leaving Group Ability

In nucleophilic displacement reactions, the choice between a bromomethyl and a chloromethyl substituent is a critical procurement decision with unambiguous synthetic consequences. For the specific pair of 2-(Bromomethyl)isonicotinic acid and 2-(Chloromethyl)isonicotinic acid, the bromide is the inherently better leaving group due to a lower C-Br bond dissociation energy. This is a fundamental chemical principle, and it is starkly reflected in the physical property data: the chlorinated analog is reported with a melting point of 231.8-233.3 °C, while the brominated target compound has no melting point noted but a higher predicted boiling point and density. This indicates that the bromine's greater polarizability leads to significantly different intermolecular interactions and solubility, directly impacting reaction homogeneity and purification protocols . The quantitative consequence is that the bromomethyl variant will undergo alkylation reactions under milder conditions, with faster reaction times and potentially higher conversion yields than its chloromethyl congener.

Leaving Group Ability
Reported
Bromide exhibits a weaker C–X bond than chloride, translating to faster SN2 reactions under milder conditions.
Bromo analog may support milder alkylation conditions.
Supported by bond dissociation energies and physical property comparisons.
Halogen reactivity Electrophilic building block SN2 reaction

Synthetic Utility: Tandem Substitution-Cyclization Sequences

A definitive study on the reactivity of 2-bromomethylnicotinates (the 3-carboxylic acid isomers) established that these compounds are not passive intermediates but actively participate in complex, synthetically useful transformations. Upon treatment with nucleophilic reagents, the 2-bromomethyl group undergoes facile SN2 displacement. More critically, the proximity of the ester (or acid) group at the neighboring ring position enables a spontaneous intramolecular cyclization, forming annulated heterocyclic products [1]. This behavior is highly specific to the 2-bromomethyl-heteroaromatic-acid system and cannot be replicated by a 3- or 4-bromomethyl isomer, which lacks the geometric capacity for this cyclization. For the 4-carboxylic acid analog (2-bromomethyl-isonicotinic acid), this translates to a unique capability: the nucleophilic replacement of the bromine can be followed by a controlled ring-closing reaction to generate 5- or 6-membered nitrogen-containing rings, a powerful tactic in medicinal chemistry scaffold construction.

Tandem Cyclization
Class-level inference
2‑Bromomethylnicotinate undergoes SN2 substitution then intramolecular cyclization to fused pyridinone (reported yields 40–80%).
Enables one-pot substitution-cyclization strategy.
Class-level inference from nicotinate analog; validate with isonicotinate.
Organic synthesis methodology Pyridine annulation Nucleophilic attack

Product Purity Benchmark: 98% Minimum Specification

In the procurement of fine chemical building blocks, the quantitative purity specification is a direct and verifiable point of differentiation. For 2-(Bromomethyl)isonicotinic acid, an explicit minimum purity of 98% is confirmed by supplier specifications . This contrasts with many commercially available analogs, where purity is often quoted at only 95% [1][2]. A 3% difference in purity translates to a significant variance in the potential for side reactions and contaminant interference, especially in early-stage research or multi-step total synthesis where impurity profiles propagate and amplify downstream. The 98% specification provides a quantifiable and auditable benchmark for procurement decisions, ensuring batch-to-batch consistency that is essential for reproducible scientific results.

Purity Benchmark
Head-to-head
≥98% purity (≤2% impurities) vs. 95% for selected chloro/ester analogs — up to 60% lower impurity burden.
Higher purity may reduce side reactions and pre-use purification.
Supplier-certified specification; verify by certificate of analysis.
Quality assurance Reproducibility Building block procurement

Prime Applications of 2-Bromomethyl-isonicotinic Acid


Isonicotinoyl-Dependent Enzyme Inhibitor Scaffold Design

Based on its structural identity as a pyridine-4-carboxylic acid (isonicotinic acid) derivative with a reactive bromomethyl handle, this compound is a logical precursor for constructing libraries of DHODH inhibitors, HIF-1alpha inhibitors, and other targets shown to be susceptible to amino-isonicotinic acid motifs [1]. The 2-bromomethyl group allows for rapid diversification at a position proximal to the critical metal-chelating carboxylic acid, enabling structure-activity relationship (SAR) exploration that is geometrically impossible with the 3- or 4-substituted analogs. The guaranteed 98% purity further ensures that initial biological screening results are attribute to the designed structure, not synthetic contaminants .

Telescoped Synthesis of Fused Pyridine Heterocycles

Inspired by the proven reactivity of 2-bromomethylnicotinates, this compound can be strategically employed to build pyridine-fused ring systems (e.g., pyridopyrimidines, naphthyridines) through a one-pot SN2 reaction followed by intramolecular attack of the adjacent carboxylic acid [2]. This sequence exploits the unique juxtaposition of the electrophile and nucleophile, a feat not achievable with 3-(Bromomethyl)isonicotinic acid or 2-(Bromomethyl)nicotinic acid, where the geometric alignment for cyclization is broken. This approach reduces step count and improves overall synthetic efficiency for medicinal chemistry programs.

Mild-Condition Alkylation in Complex Syntheses

When a synthetic route demands the installation of a pyridine-4-carboxylic acid fragment late-stage, the high electrophilicity of the bromomethyl group is a significant advantage. Compared to the chloromethyl analog, the bromide will react under much milder conditions (lower temperature, weaker base), preserving other sensitive functional groups already in the molecule [3]. This makes it the preferred choice for fragment coupling in total synthesis or bioconjugation chemistry where epimerization or decomposition is a risk.

ROS-Scavenging Anti-inflammatory Probe Development

Recent research has highlighted the potential of isonicotinic acid derivatives as potent ROS inhibitors (IC50 values as low as 1.42 µM observed for select compounds) [4]. 2-Bromomethyl-isonicotinic acid serves as an ideal core for generating focused probe libraries to explore the pharmacophoric requirements around this scaffold. The orthogonally reactive bromomethyl group allows for the specific introduction of diverse amines, thiols, or alcohols, while the free acid can be used directly for target engagement studies or converted to a prodrug moiety, making it a more direct tool than its pre-esterified counterparts.

Application
Selection Property
Validation Focus
Isonicotinoyl inhibitor scaffold synthesis
2‑bromomethyl reactive handle + free carboxylic acid
Metal-chelating motif validation and SAR diversification
One‑pot fused pyridine heterocycle assembly
Proximal electrophile‑nucleophile geometry
Cyclization efficiency and product purity
Mild‑condition late‑stage alkylation
Bromide leaving group reactivity
Functional group tolerance under mild conditions
ROS inhibition probe library synthesis
Orthogonal reactive sites for diversification
Pharmacophoric SAR and target engagement studies
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